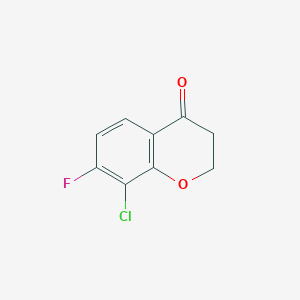

8-Chloro-7-fluorochroman-4-one

Description

Significance of Chroman-4-one Core in Heterocyclic Chemistry

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, framework is a prominent heterocyclic scaffold composed of a benzene (B151609) ring fused to a dihydropyranone ring. researchgate.netresearchgate.net This core structure is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery due to its frequent appearance in a wide array of biologically active compounds. researchgate.netijrpc.com Chroman-4-ones serve as crucial intermediates and versatile building blocks for the synthesis of more complex molecules, including naturally occurring flavonoids like flavanones and isoflavanones. researchgate.netresearchgate.net Their structural rigidity and capacity for diverse substitutions allow for the fine-tuning of physicochemical and pharmacological properties, making them attractive targets in organic synthesis and pharmaceutical development. researchgate.netgu.se

Role of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental strategy in organic and medicinal chemistry. numberanalytics.com The incorporation of halogens like chlorine and fluorine can profoundly alter a molecule's properties. nih.govresearchgate.net Fluorine, the most electronegative element, can enhance metabolic stability, binding affinity, and modulate the basicity (pKa) of nearby functional groups. mdpi.com Chlorine, being larger and less electronegative than fluorine, also influences lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can improve drug-target binding. mdpi.comacs.org The strategic placement of halogens on a scaffold like chroman-4-one can therefore be used to optimize its potency, selectivity, and pharmacokinetic profile. numberanalytics.comnih.gov

Overview of Substituted Chroman-4-one Research Landscape

The field of substituted chroman-4-one research is extensive, driven by the wide range of biological activities these compounds exhibit. acs.org Synthetic modifications are commonly made at various positions of the chroman-one scaffold, particularly at the C2, C3, C6, and C8 positions, to explore structure-activity relationships (SAR). gu.seacs.org Research has shown that substituents on the aromatic ring, such as halogens, can significantly impact activity. For instance, studies on chroman-4-one derivatives as inhibitors of the SIRT2 enzyme, a target in age-related diseases, revealed that electron-withdrawing groups at the 6- and 8-positions were favorable for potency. acs.orgnih.gov This highlights the importance of the substitution pattern in defining the biological function of the chroman-4-one core. acs.org

Contextualizing 8-Chloro-7-fluorochroman-4-one within Substituted Chroman-4-one Chemistry

This compound is a specific example of a di-halogenated chroman-4-one. Its structure features a chlorine atom at the C8 position and a fluorine atom at the C7 position of the aromatic ring. While detailed published research focusing exclusively on this particular isomer is limited, its chemical behavior and potential significance can be inferred from the extensive studies on related halogenated chroman-4-ones. The presence of two different electron-withdrawing halogens on adjacent carbons of the benzene ring is expected to significantly influence the electron density of the aromatic system and the reactivity of the C4-carbonyl group. This positions the compound as an interesting subject for chemical synthesis and as a potential intermediate for creating more complex derivatives for biological screening.

Chemical and Physical Properties

The specific physical properties for this compound, such as melting point and solubility, are not extensively documented in publicly available literature. However, based on its structure and data for similar compounds, it is expected to be a solid at room temperature with solubility in common organic solvents.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1273602-58-6 bldpharm.com |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol bldpharm.com |

Note: This table contains data compiled from available chemical supplier information.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of synthetic compounds. While the specific spectra for this compound are not published, the following table outlines the expected characteristics based on its structure and data from analogous fluorinated chroman-4-ones. rsc.orgrsc.org

| Technique | Expected Data |

| ¹H NMR | Expected signals would include two aromatic protons appearing as doublets in the aromatic region (approx. δ 7.0-8.0 ppm). The two methylene (B1212753) groups of the dihydropyranone ring would appear as triplets in the aliphatic region (approx. δ 2.8-3.0 ppm for the C3-protons and δ 4.5-4.7 ppm for the C2-protons). |

| ¹³C NMR | Expected signals would include the carbonyl carbon (approx. δ 190-195 ppm), aromatic carbons (approx. δ 110-160 ppm, with splitting due to C-F coupling), and two aliphatic carbons (approx. δ 25-45 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ would be expected at m/z 200, with a characteristic isotopic pattern [M+2]+ at m/z 202 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Note: This table represents a theoretical prediction of spectroscopic data.

Synthesis of this compound

The synthesis of halogenated chroman-4-ones typically involves the intramolecular cyclization of a corresponding β-phenoxypropanoic acid under acidic conditions, a reaction known as the Friedel-Crafts acylation. A plausible synthetic route for this compound is outlined in a patent for related halogenated chromanones. google.com

The general steps would be:

Formation of a Phenoxypropanoic Acid: The synthesis would likely start from 2-chloro-3-fluorophenol. This precursor would undergo a reaction with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used, to yield 3-(2-chloro-3-fluorophenoxy)propanoic acid.

Intramolecular Friedel-Crafts Cyclization: The resulting phenoxypropanoic acid is then treated with a strong acid or dehydrating agent, such as polyphosphoric acid or Eaton's reagent, to promote intramolecular acylation. lshtm.ac.uk The electrophilic acylium ion attacks the electron-rich aromatic ring, leading to the closure of the dihydropyranone ring and the formation of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: the ketone at the C4 position, the activated methylene group at C3, and the di-halogenated aromatic ring.

Reactions at the Carbonyl Group: The ketone can undergo reduction using agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol, 8-chloro-7-fluorochroman-4-ol. It can also react with various nucleophiles, such as amines or organometallic reagents, in addition reactions.

Reactions at the C3 Position: The protons on the carbon adjacent to the carbonyl group (C3) are acidic and can be removed by a base. This allows for various reactions such as aldol (B89426) condensations with aldehydes to form 3-benzylidene-4-chromanones. researchgate.net Halogenation at this position is also a common transformation. researchgate.net

Reactions of the Aromatic Ring: The benzene ring is substituted with two strong electron-withdrawing groups (Cl and F). This deactivates the ring towards further electrophilic aromatic substitution. However, nucleophilic aromatic substitution, although generally difficult on benzene rings, might be possible under specific conditions if a suitable leaving group were present.

The combined electronic effects of the 8-chloro and 7-fluoro substituents make the aromatic ring electron-poor, which in turn influences the reactivity of the entire scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFO2 |

|---|---|

Molecular Weight |

200.59 g/mol |

IUPAC Name |

8-chloro-7-fluoro-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H6ClFO2/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2H,3-4H2 |

InChI Key |

WQBBCQRKKLAEKW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2Cl)F |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 8 Chloro 7 Fluorochroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 8-Chloro-7-fluorochroman-4-one. Through various NMR experiments, the precise arrangement of atoms and their electronic environments can be mapped.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy provides detailed information about the number of different types of protons and their immediate chemical environments. In the ¹H NMR spectrum of a related compound, 2-cyclohexyl-8-fluorochroman-4-one, distinct signals are observed for the aromatic and aliphatic protons. For instance, the aromatic protons appear as multiplets in the downfield region, typically between δ 6.91 and δ 7.63 ppm. The protons of the cyclohexyl group and the chromanone ring's methylene (B1212753) groups resonate in the upfield region. rsc.org This allows for the precise assignment of each proton within the molecule.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is crucial for defining the carbon framework of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, providing a carbon "fingerprint" of the compound. For the related 2-cyclohexyl-8-fluorochroman-4-one, the carbonyl carbon (C-4) resonates significantly downfield at approximately δ 192.17 ppm. rsc.org The aromatic carbons appear in the range of δ 108 ppm to δ 162 ppm, with their exact shifts influenced by the attached fluorine and chlorine atoms. The aliphatic carbons of the chroman and cyclohexyl moieties are found in the upfield region of the spectrum. rsc.org

¹⁹F NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers specific and highly sensitive insights into its local environment. magritek.com The chemical shift of the fluorine atom is highly dependent on the electronic effects of the neighboring substituents on the aromatic ring. For 2-cyclohexyl-7-fluorochroman-4-one, the fluorine signal appears as a quartet at approximately δ -100.87 ppm. rsc.org In another example, 2-cyclohexyl-5-fluorochroman-4-one, the fluorine signal is a doublet of doublets at δ -111.24 ppm. rsc.org This highlights the sensitivity of the ¹⁹F chemical shift to its position on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule and assigning quaternary carbons. sdsu.edugithub.io

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.

The application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule. doi.org

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. lshtm.ac.uk This precision allows for the determination of the elemental formula of this compound, confirming the presence and number of chlorine and fluorine atoms. For example, the HRMS data for related chromanone derivatives show the calculated and found m/z values to be in very close agreement, typically within a few parts per million, which validates their elemental composition. rsc.orgrsc.org

Fragmentation Pattern Analysis for Structural Insights

The mass spectrometric fragmentation of this compound under electron ionization (EI) is predicted to be dominated by pathways characteristic of the chroman-4-one scaffold. researchgate.net The primary fragmentation route for chromanones is a retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic ring. researchgate.net

Upon ionization, the molecular ion (M•+) of this compound (m/z = 200/202, reflecting the isotopic abundance of chlorine) would form. The subsequent RDA reaction would lead to the expulsion of an ethene molecule, resulting in a prominent fragment ion corresponding to the substituted hydroxybenzoyl cation.

Further fragmentation could involve the loss of halogen atoms and the carbonyl group. The sequential loss of radicals such as Cl• and F•, or neutral molecules like CO, would give rise to a series of daughter ions. The analysis of these fragments provides conclusive evidence for the elemental composition and connectivity of the molecule. For instance, the loss of an iodine atom has been noted as a characteristic fragmentation for halogenated chromenones. vulcanchem.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 200/202 | [C₉H₆ClFO₂]•+ | Molecular Ion (M•+) |

| 172/174 | [C₇H₃ClFO]•+ | M•+ - C₂H₄ (Retro-Diels-Alder) |

| 144/146 | [C₇H₃ClFO]•+ - CO | Loss of carbon monoxide from RDA product |

| 137 | [C₉H₆FO₂]•+ | M•+ - Cl |

| 165 | [C₉H₆ClO₂]•+ | M•+ - F |

Note: The table is predictive and based on established fragmentation patterns for related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent chemical bonds.

The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the ketone, typically observed in the range of 1680-1700 cm⁻¹. The position of this band is influenced by the electronic effects of the substituents on the aromatic ring. The spectrum would also show absorptions for the aromatic C-C stretching vibrations, typically appearing in the 1450-1600 cm⁻¹ region.

The presence of the halogen substituents is also identifiable. The C-F bond stretching vibration usually appears in the 1000-1400 cm⁻¹ range, while the C-Cl stretch is found at lower wavenumbers, typically between 600-800 cm⁻¹. The C-O-C stretching vibrations of the ether linkage in the chroman ring are expected in the region of 1050-1250 cm⁻¹.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3050-3150 | Aromatic C-H | Stretch |

| 2850-2960 | Aliphatic C-H | Stretch |

| 1680-1700 | Ketone (C=O) | Stretch |

| 1450-1600 | Aromatic C=C | Stretch |

| 1050-1250 | Aryl Ether (C-O-C) | Asymmetric Stretch |

| 1000-1400 | C-F | Stretch |

| 600-800 | C-Cl | Stretch |

Note: This data is predictive, based on characteristic frequencies for the indicated functional groups. researchgate.netchemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. While no specific crystal structure for this compound is publicly available, analysis of related chromanone derivatives allows for an informed prediction of its solid-state conformation. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing the purity of this compound. iosrphr.org Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time.

A C18 stationary phase is commonly used for compounds of this polarity. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. UV detection would be suitable, with the detection wavelength set at one of the compound's absorption maxima to ensure high sensitivity. researchgate.net

Table 3: Hypothetical HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Note: This represents a typical starting point for method development.

Chiral HPLC for Enantiomeric Purity Analysis of Chiral Derivatives

While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral derivatives, for example, through reactions at the C2 or C3 positions. For these chiral derivatives, determining the enantiomeric purity is crucial, and this is typically achieved using chiral HPLC. nih.gov

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of compounds, including heterocyclic structures like chromanones. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The development of a chiral HPLC method would involve screening different chiral columns and mobile phases (often mixtures of alkanes like hexane (B92381) and an alcohol modifier like isopropanol) to find conditions that provide baseline resolution of the enantiomeric peaks. mdpi.combldpharm.com The ratio of the peak areas then allows for the calculation of the enantiomeric excess (ee).

Chemical Reactivity and Derivatization Strategies for 8 Chloro 7 Fluorochroman 4 One

Reactions at the Carbonyl Group

The ketone functionality at the C4 position is a primary site for chemical modification, readily undergoing reduction and condensation reactions to yield various derivatives.

The carbonyl group of 8-chloro-7-fluorochroman-4-one can be selectively reduced to a secondary alcohol, yielding the corresponding 8-chloro-7-fluorochroman-4-ol. This transformation is a fundamental step in the synthesis of many chiral pharmaceutical intermediates researchgate.net. The reduction can be achieved using various reducing agents, with the choice of agent influencing the stereochemistry of the resulting alcohol.

Commonly employed methods for the reduction of chroman-4-ones to chroman-4-ols include catalytic hydrogenation and the use of metal hydride reagents. For instance, rhodium-catalyzed hydrogenations are effective for the enantioselective reduction of related chromen-4-ones to chiral chroman-4-ones, which can then be further reduced to the alcohol organic-chemistry.org. Asymmetric reduction using chiral catalysts can produce specific enantiomers of the chroman-4-ol, which is often crucial for biological activity google.com. The resulting 8-chloro-7-fluorochroman-4-ol is a documented chemical compound, confirming the viability of this reduction pathway nih.gov.

Table 1: Common Reduction Methods for Chroman-4-ones

| Reagent/Catalyst | Reaction Type | Outcome |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Hydride Reduction | Racemic or diastereomeric mixture of alcohols |

| Lithium aluminum hydride (LiAlH₄) | Hydride Reduction | Racemic or diastereomeric mixture of alcohols |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Hydrogenation | Racemic or diastereomeric mixture of alcohols |

The carbonyl group of this compound readily reacts with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) to form oxime and hydrazone derivatives, respectively. These reactions are classic methods for the characterization and derivatization of carbonyl compounds researchgate.net.

The formation of an oxime occurs through the reaction with hydroxylamine hydrochloride, typically in the presence of a base such as potassium hydroxide (B78521) or pyridine (B92270) in an alcoholic solvent researchgate.netarpgweb.com. This transformation converts the ketone into a C=N-OH functional group. The reaction conditions can sometimes lead to the formation of unexpected products, such as fused isoxazoles or ring-opened derivatives, depending on the specific substrate and reaction parameters orientjchem.org.

Similarly, hydrazones are synthesized by reacting the chromanone with hydrazine or substituted hydrazines (e.g., phenylhydrazine) researchgate.net. These hydrazone derivatives are important intermediates for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and 1,2,4-triazines researchgate.netnih.govresearchgate.net. The hydrazone moiety has also been identified as a key pharmacophore in compounds with potential antimicrobial activity researchgate.nettsijournals.com.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS), although the existing substituents influence the position and rate of subsequent reactions. The general mechanism for EAS involves the attack of the aromatic pi-system on a strong electrophile, followed by deprotonation to restore aromaticity masterorganicchemistry.comyoutube.com.

The directing effects of the substituents on the ring are as follows:

Ether Oxygen (at C1): Strongly activating and an ortho, para-director. It directs incoming electrophiles primarily to the C5 and C7 positions.

Fluorine (at C7): Deactivating due to its electronegativity but is an ortho, para-director. It directs towards the C6 and C8 positions.

Chlorine (at C8): Deactivating and an ortho, para-director. It directs towards the C7 position (already substituted) and the C6 position.

Acyl Group (part of the heterocyclic ring): Deactivating and a meta-director.

Considering these effects, the C6 position is the most likely site for further electrophilic substitution. It is activated by the ortho-directing chlorine at C8 and the para-directing ether oxygen at C1. The C5 position is also activated by the para-directing ether oxygen. However, the combined deactivating effects of the halogens and the acyl group mean that forcing conditions are typically required for EAS reactions like nitration, halogenation, or sulfonation masterorganicchemistry.comyoutube.com.

Nucleophilic Substitution and Addition Reactions

While the benzene ring is generally electron-rich and undergoes electrophilic substitution, the presence of electron-withdrawing groups can make it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by such groups. In this compound, the carbonyl group withdraws electron density from the ring, which could facilitate the displacement of one of the halogen atoms by a strong nucleophile.

The fluorine atom at C7 is generally a better leaving group in SNAr reactions than chlorine. This regioselectivity is well-documented in related heterocyclic systems like quinazolines and quinolinones, where a halogen at an activated position is selectively replaced by various nucleophiles such as amines or alkoxides mdpi.comnih.gov. For example, the synthesis of besifloxacin (B178879) involves the nucleophilic substitution of a fluorine atom on a quinolone ring system by an amine mdpi.com. Therefore, it is plausible that a strong nucleophile could displace the fluorine at the C7 position of this compound to yield 7-substituted derivatives nih.gov.

Regioselective Functionalization at C2, C3, C6, and C8 Positions

Targeted derivatization at specific positions of the chromanone scaffold is crucial for developing compounds with desired properties, such as selective enzyme inhibitors gu.se.

C2 and C3 Positions: The heterocyclic ring can be functionalized at the C2 and C3 positions. Alkyl or aryl groups can be introduced at the C2 position through various synthetic strategies nih.gov. The C3 position, being adjacent to the carbonyl group, can be functionalized via reactions such as bromination followed by nucleophilic substitution, or through radical cascade reactions that introduce alkyl or acyl groups gu.senih.gov.

C6 and C8 Positions: Functionalization at the C6 and C8 positions on the aromatic ring is also synthetically important. Studies on chroman-4-one-based SIRT2 inhibitors have shown that introducing larger, electron-withdrawing substituents at the C6 and C8 positions can significantly enhance inhibitory potency nih.gov. This suggests that these positions are accessible for modification, likely through electrophilic substitution or nucleophilic substitution on a suitably prepared precursor.

Table 2: Summary of Regioselective Functionalization Strategies

| Position | Reaction Type | Potential Functional Groups |

|---|---|---|

| C2 | Alkylation | Alkyl, Aryl |

| C3 | Radical Cascade, Bromination/Substitution | Acyl, Alkyl, Amino, Cyano |

| C6 | Electrophilic Aromatic Substitution | Nitro, Halogen, Sulfonic Acid |

Synthesis of Heterocyclic Fused Derivatives

The chroman-4-one scaffold is an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The carbonyl group and the adjacent C3 position are key reaction sites for building new rings.

One common strategy involves reacting the chromanone with bifunctional reagents. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazole (B372694) rings fused to the chromanone framework nih.govnih.gov. Similarly, reaction with hydroxylamine can lead to fused isoxazoles mdpi.com. These reactions often proceed through initial condensation at the carbonyl group, followed by an intramolecular cyclization step.

Another approach involves the reaction with thiosemicarbazide, which, after oxidative cyclization, can yield chroman-4-ones fused with a 1,3,4-thiadiazole (B1197879) ring psgcas.ac.in. These fused systems often exhibit unique biological activities and are of interest in medicinal chemistry semanticscholar.orgipb.pt.

Stereoselective Transformations and Chiral Pool Synthesis of Analogues of this compound

The introduction of chirality into the chromanone scaffold is a critical step in the synthesis of biologically active molecules, as stereochemistry often plays a pivotal role in pharmacological activity. For a specifically substituted compound like this compound, stereoselective transformations would unlock the potential to explore the differential biological effects of its enantiomers. While specific studies on the stereoselective synthesis of this compound are not extensively documented in publicly available literature, a wealth of established methodologies for the asymmetric synthesis of related chromanone derivatives can be applied. These strategies primarily focus on the stereocontrolled reduction of the C4-carbonyl group or the asymmetric functionalization at the C2 and C3 positions. Furthermore, the resulting chiral chromanone derivatives can serve as valuable building blocks in chiral pool synthesis for the construction of more complex chiral molecules.

Stereoselective Reduction of the Carbonyl Group

A prominent strategy to introduce a chiral center is the asymmetric reduction of the prochiral ketone at the C4 position of the chromanone ring, leading to the corresponding chiral chroman-4-ol. Various catalytic systems have been developed for this purpose, offering high enantioselectivity for a range of substituted chromanones.

Asymmetric Transfer Hydrogenation (ATH): This method typically employs a chiral transition metal catalyst, such as a Ruthenium(II) complex with a chiral diamine ligand, and a hydrogen donor like formic acid or isopropanol. The Noyori-Ikariya type catalysts are well-known for their efficiency in the ATH of ketones. For instance, the reduction of arylidene-substituted chromanones has been achieved with high diastereoselectivity and enantioselectivity using these catalysts. acs.org It is conceivable that this compound could be a suitable substrate for such a transformation, yielding the corresponding chiral 8-chloro-7-fluorochroman-4-ol with high optical purity.

Asymmetric Hydrogenation: Direct asymmetric hydrogenation using molecular hydrogen (H₂) in the presence of a chiral catalyst, often based on rhodium or iridium, is another powerful technique. nih.gov Optimization of the chiral ligand, metal counterion, solvent, and pressure is crucial for achieving high enantiomeric excess (ee). nih.gov The application of such systems to 2-carboxy-4-chromones has been reported to generate the saturated product with 81% ee. nih.gov This suggests that this compound could also be a viable substrate for this enantioselective reduction.

Table 1: Representative Examples of Asymmetric Reduction of Substituted Chromanones

| Substrate | Catalyst System | Hydrogen Source | Product | Enantiomeric Excess (ee) | Reference |

| 2-Carboxy-4-chromone | Chiral Rhodium Complex | H₂ | 2-Carboxychroman-4-one | 81% | nih.gov |

| 3-Arylidenechroman-4-one | Noyori-Ikariya Ru(II) Complex | HCO₂Na | cis-3-Benzylchroman-4-ol | up to 99:1 dr and er | acs.org |

Note: This table presents examples for related chromanone structures to illustrate the potential of these methods for this compound.

Stereoselective Alkylation and Conjugate Additions

Introducing stereocenters at other positions of the chromanone ring, such as C2 and C3, can be achieved through stereoselective alkylation of enolates or asymmetric conjugate additions to α,β-unsaturated chromanone derivatives.

Stereoselective Alkylation of Enolates: The generation of a chiral enolate from this compound, followed by reaction with an electrophile, could lead to the formation of C3-substituted chiral chromanones. The stereochemical outcome of such reactions is influenced by the geometry of the enolate (E/Z) and the presence of chiral auxiliaries or catalysts. quimicaorganica.orgprinceton.edu While this approach is well-established for ketones in general, its application to chromanones would require careful optimization of reaction conditions to control regioselectivity and stereoselectivity.

Asymmetric Conjugate Addition: The introduction of a substituent at the C2 position can be achieved with high enantioselectivity through palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones. nih.gov This method has been shown to be effective for the synthesis of chromanones with tetrasubstituted stereocenters at the C2 position in good yields and excellent enantioselectivities (up to 99% ee). nih.gov A similar strategy could potentially be adapted for the synthesis of chiral analogues of this compound.

Table 2: Examples of Stereoselective C-C Bond Formation on the Chromanone Scaffold

| Reaction Type | Substrate | Reagent | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Conjugate Addition | 2-Substituted Chromone | Arylboronic Acid | Chiral Pyridine-Dihydroisoquinoline/Palladium | 2-Aryl-2-substituted-chroman-4-one | up to 99% | nih.gov |

| Decarboxylative Michael Reaction | Chromone-3-carboxylic acid | Azlactone | Chiral Brønsted Base | Chromanone with α,α-disubstituted amino acid moiety | up to 88:12 er | mdpi.com |

Note: This table showcases methods for creating stereocenters on the chromanone ring, which could be explored for the synthesis of chiral derivatives of this compound.

Chiral Pool Synthesis of Analogues

The term "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.gov While this compound itself is not a typical chiral pool starting material, its chiral derivatives, obtained through the stereoselective transformations described above, can serve as valuable chiral building blocks.

For instance, enantiomerically pure 8-chloro-7-fluorochroman-4-ol could be used as a scaffold to introduce further functionality. The hydroxyl group can be derivatized or used to direct subsequent stereoselective reactions. The halogenated aromatic ring offers sites for further modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of chiral analogues with potentially unique biological activities. The synthesis of the β1-adrenergic antagonist (S,R,R,R)-α, α′-iminobis(methylene)bis(6-fluoro-3H,4H-dihydro-2H-1-benzopyran-2-methanol) from natural chiral pool starting materials exemplifies how chiral chromane (B1220400) derivatives can be utilized in convergent synthetic strategies. researchgate.net

Theoretical and Computational Chemistry Studies of 8 Chloro 7 Fluorochroman 4 One

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For 8-Chloro-7-fluorochroman-4-one, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its optimized geometry and electronic energy. These calculations would reveal key information about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. The resulting electronic structure data forms the foundation for further analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energy of the HOMO is associated with its ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital |

| LUMO | - | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |

| Note: The values in this table are placeholders and would be populated by specific DFT calculations. |

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map would illustrate regions of positive and negative electrostatic potential. Red-colored regions would indicate areas of high electron density (negative potential), likely around the oxygen, fluorine, and chlorine atoms, representing sites susceptible to electrophilic attack. Blue-colored regions would denote areas of low electron density (positive potential), indicating potential sites for nucleophilic attack. This visual tool is invaluable for predicting intermolecular interactions and reactive behavior.

Conformational Analysis and Energy Minimization

The chroman-4-one scaffold possesses a degree of flexibility. Conformational analysis of this compound would involve systematically exploring its different possible spatial arrangements (conformers). By calculating the potential energy of each conformer, the most stable, low-energy conformations can be identified. This process of energy minimization is crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity and physical properties.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound interacts with its environment, such as a solvent or a biological target. These simulations are particularly useful for understanding conformational changes, molecular flexibility, and the stability of intermolecular interactions, providing a more realistic representation of the molecule's behavior in a physiological context.

Mechanistic Biological Investigations of 8 Chloro 7 Fluorochroman 4 One and Its Derivatives

In Vitro Enzyme Inhibition Studies

The ability of 8-chloro-7-fluorochroman-4-one and its related compounds to modulate the activity of various enzymes has been a key area of investigation. These studies are crucial in understanding the potential therapeutic applications and the molecular mechanisms underlying the observed biological effects.

Inhibition Profiles against Key Metabolic Enzymes (e.g., α-Glucosidase)

While direct studies on this compound are not extensively available, research on structurally related chromone and chromen-4-one derivatives provides valuable insights into its potential as an α-glucosidase inhibitor. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

A synthetic flavone derivative, 2-(benzo[d] nih.govacs.orgdioxol-5-yl)-4H-chromen-4-one, has demonstrated dose-dependent inhibition of α-glucosidase activity nih.gov. This compound exhibited a maximum inhibition of 99.3 ± 0.26% at a concentration of 27.6 µM, which was significantly more potent than the standard drug acarbose nih.gov. Kinetic studies revealed a non-competitive type of inhibition nih.gov.

Furthermore, a series of chromone derivatives isolated from the marine fungus Penicillium thomii Maire also exhibited notable inhibitory activity against α-glucosidase. Several of these compounds were found to be more active than the positive control, acarbose mdpi.comnih.gov. These findings suggest that the chromone scaffold, a core component of this compound, is a promising framework for the development of α-glucosidase inhibitors. The presence of halogen substituents, such as the chloro and fluoro groups in this compound, could further influence this inhibitory activity.

Table 1: α-Glucosidase Inhibitory Activity of Selected Chromone Derivatives

| Compound | IC50 (µM) | Source |

|---|---|---|

| 2-(benzo[d] nih.govacs.orgdioxol-5-yl)-4H-chromen-4-one | Not explicitly stated, but high potency noted | nih.gov |

| Penithochromone M | >667 | mdpi.comnih.gov |

| Penithochromone N | >667 | mdpi.comnih.gov |

| Penithochromone O | >667 | mdpi.comnih.gov |

| Penithochromone P | >667 | mdpi.comnih.gov |

| Penithochromone Q | >667 | mdpi.comnih.gov |

| Penithochromone R | 1017 | mdpi.comnih.gov |

| Penithochromone S | 268 | mdpi.comnih.gov |

| Penithochromone T | 688 | mdpi.comnih.gov |

| Acarbose (Positive Control) | 1300 | mdpi.comnih.gov |

Inhibition of Specific Target Enzymes (e.g., Sirtuin 2 (Sirt2))

Recent studies have highlighted the potential of chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (Sirt2), a class III histone deacetylase implicated in various cellular processes and diseases such as cancer and neurodegenerative disorders. A series of substituted chroman-4-one derivatives have been synthesized and evaluated for their SIRT2 inhibitory activity nih.govacs.orgnih.gov.

These studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent and selective SIRT2 inhibition. Notably, the presence of larger, electron-withdrawing substituents at the 6- and 8-positions was found to be favorable for activity nih.govacs.orgnih.gov. This structure-activity relationship suggests that this compound, with its electron-withdrawing chloro and fluoro groups, is a promising candidate for SIRT2 inhibition. The most potent compound identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 µM nih.govacs.orgnih.gov. These compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 nih.govacs.org.

Table 2: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

| Compound | SIRT2 IC50 (µM) | SIRT1 Inhibition at 200 µM (%) | SIRT3 Inhibition at 200 µM (%) |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | <10 | <10 |

| Other potent inhibitors | Low micromolar range | <10 | Up to 16 |

Mechanisms of Enzyme Binding and Activity Modulation

The mechanism by which chroman-4-one derivatives inhibit enzymes like SIRT2 is an area of active investigation. For SIRT2, it is proposed that these inhibitors bind to the enzyme, likely in a selective manner, leading to a reduction in its deacetylase activity. Homology modeling suggests that the carbonyl oxygen of the chroman-4-one scaffold interacts with a structural water molecule, which in turn interacts with key residues in the active site and the NAD+ cofactor helsinki.fi. The substituents on the chroman-4-one ring, such as the chloro and fluoro groups on this compound, are thought to occupy hydrophobic pockets and may form halogen bonding interactions, thereby enhancing binding affinity and selectivity helsinki.fi.

In the case of α-glucosidase, in silico studies of a related flavone derivative suggest an allosteric binding mechanism. This means the inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency nih.gov. Kinetic analysis of this flavone derivative confirmed a non-competitive inhibition pattern, which is consistent with an allosteric mechanism nih.gov.

Receptor Binding Assays and Target Engagement

Understanding the interaction of this compound and its derivatives with specific receptors is essential for elucidating their pharmacological profile and potential therapeutic targets.

Investigation of Ligand-Receptor Interactions (e.g., Serotonin Receptors)

While direct binding data for this compound at serotonin receptors is not yet available, studies on structurally similar coumarin derivatives provide a basis for potential interactions. A series of 5- and 7-hydroxycoumarin derivatives have been evaluated as 5-HT1A serotonin receptor antagonists mdpi.com. These studies demonstrated that the coumarin scaffold can serve as a template for ligands that bind to serotonin receptors with varying affinities mdpi.com.

The affinity of these coumarin derivatives for the 5-HT1A receptor was influenced by the nature and position of substituents on the coumarin ring and the length of the linker to a piperazine moiety mdpi.com. This suggests that the substitution pattern on the chroman-4-one ring of this compound could play a significant role in its potential interaction with serotonin receptors.

Affinity and Selectivity Profiling

Affinity and selectivity profiling are critical steps in drug discovery to understand the specificity of a compound for its intended target. For the aforementioned coumarin derivatives, binding affinities (Ki values) for the 5-HT1A receptor were determined through radioligand binding assays mdpi.com. Some of these derivatives displayed moderate to high affinity for the 5-HT1A receptor mdpi.com.

Further profiling against other serotonin receptor subtypes, such as 5-HT2A, revealed that some compounds also possessed affinity for these receptors, indicating a degree of cross-reactivity mdpi.com. The selectivity profile is a key determinant of a compound's therapeutic potential and its side-effect profile. Future studies on this compound and its derivatives will need to include comprehensive affinity and selectivity screening against a panel of receptors to fully characterize their pharmacological properties.

Cellular Assays for Biological Pathway Modulation

The biological potential of chroman-4-one derivatives has been explored through various cellular assays to determine their effects on biological pathways, including cell proliferation, microbial growth, and oxidative stress.

Derivatives of the chroman-4-one scaffold have demonstrated notable anti-proliferative properties against various cancer cell lines. For instance, certain 3-benzylidene chroman-4-one analogs have shown efficacy in breast cancer cell lines by inducing apoptosis and affecting the cell cycle. Specifically, these compounds led to an increase in the sub-G0/G1 cell cycle populations in MCF-7 cells. tandfonline.com Similarly, novel chroman-4-one and chromone-based SIRT2 inhibitors have exhibited anti-proliferative effects in both breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with their activity correlating to their potency as SIRT2 inhibitors. acs.org

In the context of mycobacteria, certain 4-chromanone derivatives have been evaluated for their antituberculosis activity. For example, the 2-propyl-4-chromanol derivative showed the most potent activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. acs.org This suggests that specific substitutions on the chroman-4-one ring system are crucial for anti-mycobacterial efficacy.

Below is a table summarizing the anti-proliferative activity of selected chroman-4-one derivatives in different cell lines.

| Compound Class | Cell Line | Activity | Reference |

| 3-Benzylidene chroman-4-ones | MCF-7 (Breast Cancer) | Increased sub-G0/G1 cell cycle populations and apoptosis | tandfonline.com |

| Chroman-4-one based SIRT2 inhibitors | MCF-7 (Breast Cancer), A549 (Lung Carcinoma) | Anti-proliferative effects correlating with SIRT2 inhibition | acs.org |

| 2-Propyl-4-chromanol | Mycobacterium tuberculosis | MIC of 12.5 μg/mL | acs.org |

The cellular response to chroman-4-one derivatives often involves the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. As mentioned, 3-benzylidene chroman-4-one analogs have been shown to induce apoptosis and cause an accumulation of cells in the sub-G0/G1 phase of the cell cycle in MCF-7 breast cancer cells. tandfonline.com This indicates an interference with the normal cell division process, leading to programmed cell death.

Furthermore, the anti-proliferative activity of some chroman-4-one derivatives is linked to the inhibition of specific enzymes, such as SIRT2. acs.org Sirtuins are a class of proteins that play crucial roles in cellular regulation, and their inhibition can lead to anti-proliferative and pro-apoptotic effects in cancer cells.

Chroman-4-one and its derivatives have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. mdpi.comnih.gov A study on various chroman-4-one and homoisoflavonoid derivatives revealed that several compounds exhibited antimicrobial activity, with some demonstrating greater potency than the positive control, particularly against Candida species. nih.govnih.govresearchgate.net

The antimicrobial efficacy of these compounds is influenced by their structural features. For example, a series of spiropyrrolidines bearing a thiochroman-4-one or chroman-4-one moiety displayed moderate to excellent activity against various bacterial and fungal strains. mdpi.comresearchgate.net The structure-activity relationship (SAR) studies indicated that specific substitutions are critical for enhancing antimicrobial potential. nih.govnih.gov

The following table presents the antimicrobial activity of representative chroman-4-one derivatives against selected pathogenic strains.

| Compound Class | Pathogenic Strain | Activity | Reference |

| Chroman-4-one and homoisoflavonoid derivatives | Candida species | Potent antifungal activity | nih.govnih.govresearchgate.net |

| Spiropyrrolidines with chroman-4-one moiety | Various bacteria and fungi | Moderate to excellent antimicrobial activity | mdpi.comresearchgate.net |

| 2-n-Heptyl-7-OH-4-chromanol | Gram-positive bacteria | MIC of 12.5–25 μg/mL | acs.org |

Many chroman-4-one derivatives have been reported to possess antioxidant properties. mdpi.com These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method and the ferric reducing antioxidant power (FRAP) assay. nih.gov

For instance, synthetic benzylidene chromanone derivatives have demonstrated significant DPPH radical scavenging and ferric reducing capabilities. nih.gov The antioxidant potential is often linked to the substitution pattern on the chroman-4-one core. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs.

The introduction of halogen atoms, such as chlorine and fluorine, into the chroman-4-one scaffold can significantly impact the compound's biological profile. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby affecting its interaction with biological targets.

For example, in a series of chromone derivatives, the presence and position of a halogen substituent were found to be important for their inhibitory activity against superoxide anion generation in human neutrophils. ncku.edu.twnih.gov Specifically, a 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one derivative exhibited prominent anti-inflammatory effects. ncku.edu.twnih.gov

In the context of anticancer activity, 2'-chloro-substituted chroman-4-one compounds have shown significant cytotoxic activity against various human cancer cell lines. nih.gov Furthermore, an 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent inhibitor of SIRT2, highlighting the role of halogen substitution in enhancing specific enzyme inhibitory activity. mdpi.com

SAR studies on 4-chromanone and chalcone derivatives as antibacterial agents revealed that specific substitutions, including those that increase lipophilicity, can enhance activity against Gram-positive pathogens. acs.org While direct SAR data for this compound is limited, the collective findings for related halogenated chromanones suggest that the specific placement of chlorine and fluorine at the C-8 and C-7 positions would likely confer a unique biological activity profile, warranting further investigation into its anti-proliferative, antimicrobial, and antioxidant potential.

Influence of Other Substitutions on Biological Activity

The biological activity of the this compound scaffold is significantly modulated by the nature and position of other substituents on the chromanone core. Structure-activity relationship (SAR) studies on related chroman-4-one derivatives have provided valuable insights into the chemical features that govern their biological potency, particularly as enzyme inhibitors.

Research into chroman-4-one analogs as inhibitors of Sirtuin 2 (SIRT2), a class of enzymes implicated in aging and neurodegenerative diseases, has revealed that substitutions at the 2-, 6-, and 8-positions are critical for inhibitory activity. nih.govacs.org Generally, the presence of larger, electron-withdrawing groups on the aromatic ring enhances the inhibitory potential. nih.govacs.org

For instance, studies on a series of 2-alkyl-substituted chroman-4-ones demonstrated that halogen substitution at both the 6- and 8-positions is highly favorable for SIRT2 inhibition. The compound 6,8-dibromo-2-pentylchroman-4-one emerged as a particularly potent inhibitor, with an IC50 value of 1.5 µM. acs.org This highlights the positive contribution of bulky, electronegative halogen atoms at these positions to the biological activity. The electron-withdrawing nature of these substituents is believed to be a key factor in enhancing the compound's interaction with the target enzyme. nih.gov

The nature of the substituent at the 2-position also plays a crucial role in modulating biological activity. Studies have shown that an unbranched alkyl chain of three to five carbons at this position is optimal for SIRT2 inhibitory activity. nih.govacs.org Branching of the alkyl chain near the chroman-4-one ring system has been observed to decrease inhibitory potency. acs.org For example, an isopropyl group at the 2-position was found to be less active than a linear propyl group. acs.org This suggests that steric hindrance in the vicinity of the heterocyclic ring can be detrimental to the compound's interaction with its biological target.

The following interactive table summarizes the structure-activity relationships of various substituted chroman-4-one derivatives as SIRT2 inhibitors, based on published research findings.

| Compound ID | R2 | R6 | R8 | SIRT2 Inhibition IC50 (µM) |

| 1 | n-pentyl | Br | Br | 1.5 |

| 2 | n-pentyl | Cl | Br | 4.5 |

| 3 | n-propyl | Cl | Br | 10.6 |

| 4 | n-pentyl | F | F | >50 |

| 5 | n-pentyl | H | H | >200 |

| 6 | isopropyl | Cl | Br | >50 |

Stereochemical Effects on Biological Potency

The stereochemistry of substituents on the chroman-4-one scaffold, particularly at the C2 position of the dihydropyran ring, can have a profound impact on biological potency. The chiral center at C2 gives rise to a pair of enantiomers, which can exhibit differential interactions with their biological targets due to the three-dimensional nature of enzyme active sites and receptor binding pockets.

Investigations into the SIRT2 inhibitory activity of halogenated chroman-4-ones have demonstrated the importance of stereochemistry. For the compound 8-bromo-6-chloro-2-pentylchroman-4-one, the individual enantiomers were separated and evaluated for their biological activity. mdpi.com It was found that the (-)-enantiomer was a more potent inhibitor of SIRT2, with an IC50 value of 1.5 µM, compared to the (+)-enantiomer, which exhibited an IC50 of 4.5 µM. mdpi.com This threefold difference in potency between the enantiomers clearly indicates that the spatial arrangement of the 2-pentyl group is a critical determinant for effective interaction with the SIRT2 enzyme.

The underlying principle for this observed stereoselectivity lies in the specific and chiral environment of the enzyme's active site. One enantiomer may adopt a conformation that allows for optimal binding and interaction with key amino acid residues within the active site, leading to potent inhibition. In contrast, the other enantiomer, being a mirror image, may not fit as precisely into the binding pocket, resulting in weaker interactions and consequently, lower inhibitory activity.

While detailed mechanistic studies elucidating the precise binding modes of these enantiomers are often required to fully understand the basis of stereochemical discrimination, the observed differences in potency underscore the importance of considering stereochemistry in the design and development of biologically active chroman-4-one derivatives. The absolute configuration of the chiral center(s) can be a deciding factor in the therapeutic potential of such compounds.

The table below presents the inhibitory activity of the individual enantiomers of 8-bromo-6-chloro-2-pentylchroman-4-one against SIRT2.

| Compound | Enantiomer | SIRT2 Inhibition IC50 (µM) |

| 8-bromo-6-chloro-2-pentylchroman-4-one | (-)-enantiomer | 1.5 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | (+)-enantiomer | 4.5 |

Future Research Directions and Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

The future synthesis of 8-Chloro-7-fluorochroman-4-one and its derivatives will likely focus on developing more efficient, cost-effective, and environmentally benign methodologies. A plausible and established route for chroman-4-one synthesis involves a base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov For this compound, this would necessitate a suitably substituted 2'-hydroxyacetophenone, which may itself require a multi-step synthesis.

Another promising avenue is the intramolecular Friedel-Crafts cyclization of a corresponding 3-(halophenoxy)propionic acid. masterorganicchemistry.combeilstein-journals.org This approach could offer a more direct route to the chromanone core. Future research could focus on optimizing reaction conditions, such as the choice of catalyst and solvent, to improve yields and reduce the formation of byproducts. The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, would also be a significant advancement in the efficient production of this compound. researchgate.netmdpi.com

| Synthetic Approach | Potential Starting Materials | Key Reaction Type |

| Aldol Condensation/Oxa-Michael Addition | Substituted 2'-hydroxyacetophenone, Formaldehyde | Condensation and Cyclization |

| Intramolecular Friedel-Crafts Cyclization | 3-(2-Chloro-3-fluorophenoxy)propionic acid | Electrophilic Aromatic Substitution |

Exploration of Advanced Catalytic Methods for Derivatization

The derivatization of the this compound scaffold is a critical step in exploring its structure-activity relationships (SAR). Advanced catalytic methods can provide precise control over the introduction of new functional groups at various positions on the chromanone ring. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, could be employed to introduce aryl, heteroaryl, or amine substituents. mdpi.com These modifications can significantly alter the compound's biological properties.

Furthermore, the development of stereoselective catalytic methods for reactions at the C2 and C3 positions of the chroman-4-one ring could lead to the synthesis of chiral derivatives with potentially distinct biological activities. mdpi.com Organocatalysis and transition-metal catalysis are two promising areas for achieving high enantioselectivity in such transformations. The use of photoredox catalysis could also open up new avenues for the functionalization of the chromanone core under mild reaction conditions. researchgate.net

Comprehensive Chemoinformatic and QSAR Modeling

In silico approaches, such as chemoinformatic analysis and Quantitative Structure-Activity Relationship (QSAR) modeling, will be instrumental in guiding the rational design of novel this compound derivatives. By constructing a virtual library of analogs with diverse substitutions, it is possible to predict their physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential biological activities.

QSAR studies will aim to establish a mathematical relationship between the structural features of the compounds and their biological effects. This can help identify the key molecular descriptors that govern the activity of this class of molecules. Molecular docking simulations can be used to predict the binding modes of this compound derivatives with various biological targets, providing insights into the molecular basis of their potential therapeutic actions. mdpi.com

Elucidation of Broader Biological Target Landscape and Mechanistic Pathways

Given the wide range of biological activities reported for other substituted chroman-4-ones, a key area of future research will be to identify the biological targets of this compound. nih.gov Based on studies of similar halogenated flavonoids, potential targets could include enzymes such as monoamine oxidase (MAO) or sirtuins. nih.govnih.gov For example, certain substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2. nih.govnih.govacs.org

Initial screening against a panel of kinases, proteases, and other enzymes could reveal potential targets. Subsequent studies would then focus on validating these targets and elucidating the underlying mechanistic pathways through which this compound exerts its biological effects. This could involve a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models.

Application as Chemical Probes for Biological System Studies

With a well-defined biological target, derivatives of this compound could be developed as chemical probes to study complex biological systems. By attaching a fluorescent tag or a reactive group for covalent labeling, these probes can be used to visualize and quantify the target protein in living cells and tissues. This can provide valuable information about the target's subcellular localization, expression levels, and interactions with other proteins.

Furthermore, the development of photoaffinity probes based on the this compound scaffold could enable the identification of its direct binding partners in a cellular context. These powerful tools can help to unravel the intricate biological networks in which the target protein is involved, leading to a deeper understanding of its physiological and pathological roles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Chloro-7-fluorochroman-4-one, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis via Friedel-Crafts acylation followed by halogenation. Key variables include temperature (60–80°C for fluorination ), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst selection (e.g., AlCl₃ for chlorination). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural identity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. For purity, use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. For structural confirmation, analyze F NMR for fluorine environment (δ ~ -120 ppm) and IR spectroscopy for carbonyl stretching (~1700 cm). Cross-validate with elemental analysis (C, H, Cl, F) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow OSHA guidelines for halogenated compounds: use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Monitor airborne exposure via FTIR gas analysis, ensuring concentrations remain below 1 ppm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density profiles and identify reactive sites. Compare activation energies (ΔG‡) for Cl vs. F substitution under varying solvents (PCM model). Validate predictions experimentally via kinetic studies (UV-Vis monitoring at 300 nm) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology : Conduct a meta-analysis of literature data (Web of Science, Reaxys) to identify outliers. Replicate disputed syntheses under controlled conditions (e.g., anhydrous vs. humid environments). Use 2D NMR (COSY, HSQC) to reassign signals and X-ray crystallography to confirm stereochemistry .

Q. How does the electronic effect of the fluorine substituent influence the compound’s pharmacological activity?

- Methodology : Design SAR studies by synthesizing analogs (e.g., 7-H, 7-Cl, 7-Br) and testing in vitro assays (e.g., enzyme inhibition IC₅₀). Use Hammett plots to correlate substituent σ values with bioactivity. Perform molecular docking (AutoDock Vina) to assess binding interactions with target proteins .

Q. What statistical approaches are optimal for analyzing dose-response data in toxicity studies of this compound?

- Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate LD₅₀/EC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate assumptions via residual plots and Shapiro-Wilk normality tests. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Data Presentation Guidelines

- Tables : Include comparative yields, spectroscopic peaks, and computational parameters (e.g., bond lengths, ΔG‡).

- Figures : Provide reaction schematics, DFT orbital diagrams, and dose-response curves.

- References : Cite primary literature (ACS, RSC journals) and avoid unreviewed sources like product catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.